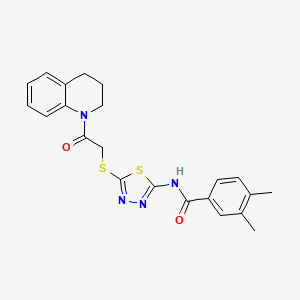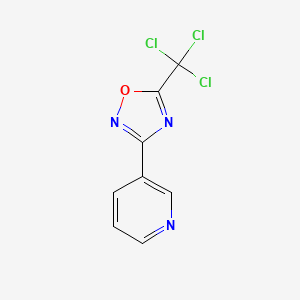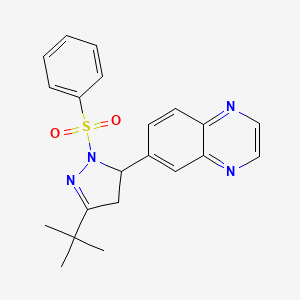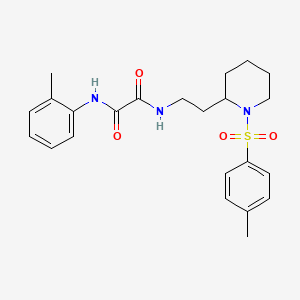
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound characterized by its complex structure, incorporating a quinoline ring, thiadiazole, and benzamide moieties. This compound exhibits significant potential in various fields, including medicinal chemistry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials, including quinoline derivatives, thiadiazole, and benzoyl chloride.
Reaction Sequence: : The preparation involves multiple steps:
Step 1: : Formation of the quinoline derivative through a cyclization reaction.
Step 2: : Introduction of the thiadiazole moiety via a thiol-ene reaction.
Step 3: : Coupling with benzoyl chloride to form the final benzamide compound.
Reaction Conditions: : These reactions generally require controlled temperature conditions, specific solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the processes.
Industrial Production Methods
While specific industrial production methods may vary, they generally involve large-scale adaptations of the laboratory synthesis, emphasizing yield optimization, cost efficiency, and purity. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.
Biology and Medicine
Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.
Industry
Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.
作用机制
The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.
相似化合物的比较
When compared with structurally similar compounds, such as other quinoline derivatives or thiadiazole-containing molecules, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide stands out due to its multifunctional groups that provide diverse reactivity and biological activity.
Similar Compounds
Quinoline derivatives like chloroquine
Thiadiazole-containing molecules such as 2-aminothiadiazole
Benzamide derivatives like sulpiride
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBSRCVSFCLNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)
![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)
![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)
![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)

![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)



![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)
